BMP-Mediated Smad1/5/8 Phosphorylation Inhibition: Dorsomorphin vs. LDN-193189 Cellular Potency Comparison
In a direct cellular assay of BMP4-mediated Smad1/5/8 phosphorylation, LDN-193189 exhibits an IC50 of 5 nM, which is 94-fold more potent than Dorsomorphin (IC50 = 470 nM) . Both compounds were evaluated under identical BMP4 stimulation conditions in C2C12 cells, establishing a clear quantitative potency gradient. This same study demonstrates that Dorsomorphin inhibits both BMP and TGF-β signaling, whereas LDN-193189 maintains approximately 200-fold selectivity for BMP over TGF-β pathways (TGF-β IC50 ≥ 1000 nM) .
| Evidence Dimension | Inhibition of BMP4-mediated Smad1/5/8 phosphorylation |
|---|---|
| Target Compound Data | IC50 = 470 nM |
| Comparator Or Baseline | LDN-193189: IC50 = 5 nM |
| Quantified Difference | LDN-193189 is 94-fold more potent than Dorsomorphin |
| Conditions | C2C12 mouse myoblast cells stimulated with BMP4 |
Why This Matters
Dorsomorphin's 470 nM IC50 is suitable for applications requiring moderate BMP pathway attenuation or where its broader multi-kinase inhibition profile is experimentally advantageous, while LDN-193189's 5 nM potency serves high-stringency BMP-specific inhibition needs.
